molecular formula C15H17F3N4O2 B2598558 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide CAS No. 2034519-66-7

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2598558
CAS No.: 2034519-66-7
M. Wt: 342.322
InChI Key: BACXDUFMTUACHS-UHFFFAOYSA-N
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Description

The compound N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide features a benzamide backbone substituted with a trifluoromethoxy group at the 3-position and a branched alkyl chain containing a 1,2,4-triazole moiety. This structure combines aromatic, heterocyclic, and fluorinated elements, which are critical for interactions with biological targets and metabolic stability. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing properties, while the triazole ring contributes to hydrogen bonding and resistance to oxidative degradation .

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-10(2)13(7-22-9-19-8-20-22)21-14(23)11-4-3-5-12(6-11)24-15(16,17)18/h3-6,8-10,13H,7H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACXDUFMTUACHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Butan-2-yl Group: This step may involve the alkylation of the triazole ring with a suitable butan-2-yl halide under basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of the Benzamide: The final step involves the coupling of the triazole-butan-2-yl intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The trifluoromethoxy group and other substituents on the benzene ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural Similarities and Key Substituents

The compound shares core structural motifs with several triazole-containing benzamide derivatives, as outlined below:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application References
Target Compound 3-(trifluoromethoxy)benzamide; 3-methylbutan-2-yl-1H-1,2,4-triazole ~384.3 (estimated) Not explicitly reported (inferred CNS/agrochemical potential)
VU6010608 N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide ~405.3 mGlu7 NAM; CNS penetration, blocks long-term potentiation
A25 () 3-(6-methylpyridin-3-yl)propenamide; 2,4-difluorophenyl 415.9 In vitro biological studies (unspecified)
Compound 1 () 3-cyanophenyl; 4-chlorophenyl; trifluoromethylpyridin-2-yloxy ~606.0 Cannabinoid receptor antagonist (taranabant analogue)

Key Observations :

  • Triazole Positioning : The target compound’s 1H-1,2,4-triazol-1-yl group aligns with VU6010608 but differs from analogues with triazoles fused to aromatic systems (e.g., ).
  • Fluorinated Groups : The trifluoromethoxy group in the target and VU6010608 contrasts with difluorophenyl (A25) or trifluoromethylpyridine () substituents, affecting electronic properties and target affinity.
  • Branched Alkyl Chains : The 3-methylbutan-2-yl chain in the target may confer steric effects distinct from pyridinylpropenamide (A25) or chlorophenyl () side chains.

Biological Activity

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C13H15F3N4O
Molecular Weight : 314.29 g/mol
CAS Number : 64922-02-7

The structure features a triazole ring, which is known for its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes that are crucial for various metabolic pathways. For instance, it has shown potential in inhibiting cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones.
  • Receptor Interaction : It interacts with various receptors in the body, modulating their activity which can lead to therapeutic effects. The triazole moiety enhances binding affinity through π-stacking interactions with aromatic residues .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. This compound has demonstrated efficacy against various bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0063 μmol/mL
S. aureus0.0125 μmol/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Research has indicated that compounds containing triazole rings exhibit antitumor properties. This compound was evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
H460 (lung cancer)10.5
MCF7 (breast cancer)8.3

These findings indicate that this compound could be effective in targeting tumor cells and warrants further investigation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups .

Case Studies

Several case studies have investigated the efficacy of this compound in different biological contexts:

  • Case Study on Antimicrobial Efficacy : A study published in Frontiers in Pharmacology demonstrated that this compound exhibited potent antibacterial activity against E. coli and S. aureus, suggesting its potential use as an antibiotic agent .
  • Antitumor Research : In a series of experiments focusing on lung cancer cells (H460), researchers found that the compound induced apoptosis via caspase activation pathways, highlighting its potential as an anticancer drug .

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